molecular formula C23H24N2O3S3 B11644182 2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11644182
M. Wt: 472.6 g/mol
InChI Key: OWOKQWCWRGTRSA-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. These steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the thioxo group via thiolation reactions.
  • Attachment of the isoindole moiety through condensation reactions.
  • Final modifications to introduce the oxo and ethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione: can be compared with other quinoline derivatives, isoindole derivatives, and thioxo compounds.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H24N2O3S3

Molecular Weight

472.6 g/mol

IUPAC Name

2-[2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C23H24N2O3S3/c1-12-8-9-16-15(10-12)18-19(30-31-22(18)29)23(2,3)25(16)17(26)11-24-20(27)13-6-4-5-7-14(13)21(24)28/h8-10,13-14H,4-7,11H2,1-3H3

InChI Key

OWOKQWCWRGTRSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)C5CCCCC5C4=O

Origin of Product

United States

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